4,6-Dihydroxypyrimidine
Overview
Description
4,6-Dihydroxypyrimidine is a chemical compound with the molecular formula C4H4N2O2. It is a derivative of pyrimidine, featuring hydroxyl groups at the 4 and 6 positions of the pyrimidine ring. This compound is known for its role as an intermediate in organic synthesis and its applications in various fields, including pharmaceuticals and agriculture .
Mechanism of Action
Target of Action
4,6-Dihydroxypyrimidine is a pyrimidine derivative that has been studied for its potential biological activities It has been found to have inhibitory effects on immune-activated nitric oxide production . Nitric oxide plays a crucial role in various physiological processes, including immune response, neurotransmission, and regulation of cell death .
Mode of Action
It has been reported that 2-amino-4,6-dichloropyrimidines, which can be synthesized from 2-amino-4,6-dihydroxypyrimidine, inhibit immune-activated nitric oxide production . This suggests that this compound and its derivatives may interact with the nitric oxide pathway, leading to changes in immune response .
Biochemical Pathways
Given its reported inhibitory effects on nitric oxide production, it is plausible that it may impact the nitric oxide signaling pathway . Nitric oxide is a key signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
It has been reported that 2-amino-4,6-dichloropyrimidines, which can be synthesized from 2-amino-4,6-dihydroxypyrimidine, inhibit immune-activated nitric oxide production . This suggests that this compound and its derivatives may have immunomodulatory effects .
Action Environment
Like all chemical compounds, the action and stability of this compound are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4,6-Dihydroxypyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a selective bridging ligand in the generation of controlled metal alkoxide structures
Cellular Effects
Some studies suggest that it may have inhibitory effects on immune-activated nitric oxide production . This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of controlled metal alkoxide structures
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dihydroxypyrimidine can be synthesized through several methods. One common approach involves the reaction of malonic acid ester with formamide and an alkali metal alkoxide. The malonic acid ester is added to the alkali metal alkoxide solution at temperatures ranging from 30°C to 100°C. The reaction mixture is then cooled, and the product is precipitated by the addition of acid .
Industrial Production Methods: In industrial settings, this compound is typically produced using malonamide and esters such as ethyl formate or triethyl orthoformate as raw materials. Another method involves using dimethyl malonate or diethyl malonate with formamide or formamidine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydroxylated pyrimidine compounds.
Substitution: It can participate in substitution reactions, where hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Hydroxylated pyrimidine compounds.
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
4,6-Dihydroxypyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and use in the synthesis of anticancer agents.
2-Amino-4,6-dihydroxypyrimidine: Exhibits anticaries activity and is used in dental applications.
4,6-Dichloropyrimidine: Used in the synthesis of antiviral agents and has inhibitory effects on nitric oxide production.
Uniqueness: 4,6-Dihydroxypyrimidine stands out due to its versatility in synthetic applications and its role as an intermediate in the production of various biologically active compounds. Its ability to participate in multiple types of chemical reactions and its wide range of applications in different fields highlight its uniqueness .
Properties
IUPAC Name |
4-hydroxy-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFGYCAXVIUXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025434 | |
Record name | 6-Hydroxy-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025434 | |
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Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 4,6-Dihydroxypyrimidine | |
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Solubility |
>16.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661442 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1193-24-4 | |
Record name | 4,6-Dihydroxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Hydroxy-4-pyrimidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-DIHYDROXYPYRIMIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22838 | |
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Record name | 4(3H)-Pyrimidinone, 6-hydroxy- | |
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Record name | 6-Hydroxy-4(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.430 | |
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Record name | 6-HYDROXY-4-PYRIMIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L93V0S662 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and relevant spectroscopic data for 4,6-dihydroxypyrimidine?
A1: this compound (DHPM) has the molecular formula C4H4N2O2 and a molecular weight of 112.09 g/mol. Characterization studies using various spectroscopic techniques like FTIR, FT-Raman, 1H NMR, and 13C NMR have been employed to elucidate its structure. [, ] These studies provide valuable insights into vibrational frequencies, chemical shifts, and other spectroscopic properties that help in identifying and analyzing this compound.
Q2: What are the tautomeric forms of this compound in solution?
A2: In aqueous solution, this compound exists primarily as a mixture of 1,4,5,6-tetrahydro-4,6-dioxopyrimidine and 1,4-dihydro-6-hydroxy-4-oxo-pyrimidine. [, ] The equilibrium between these tautomers is influenced by factors like pH and solvent polarity.
Q3: What is the role of this compound as a bridging ligand in metal alkoxide structures?
A4: DHPM can act as a selective bridging ligand in the generation of controlled Group IV metal alkoxide structures. [] It binds through both oxygen and nitrogen atoms of the pyrimidine ring, forming M–O–C–N rings with metal centers like titanium and zirconium. This bridging ability allows for the formation of diverse structures, from dinuclear to cyclic and even three-dimensional networks, depending on factors like the steric hindrance of the alkoxy groups and reaction conditions.
Q4: How is this compound typically synthesized?
A5: Common synthetic routes involve the reaction of diethyl malonate with formamide using sodium ethoxide as a catalyst. [] Other methods employ guanidine hydrochloride as a starting material. [, ] Optimization of reaction parameters like temperature, time, and reagent ratios is crucial to maximize yield and purity.
Q5: What are some important reactions of this compound relevant to organic synthesis?
A6: this compound serves as a versatile building block in organic synthesis. It undergoes reactions like chlorination, [, , , ] nitration, [, ] and alkylation, [, ] which allow for the introduction of various substituents. This versatility makes it a valuable precursor for synthesizing a wide range of pyrimidine derivatives with potential biological activities.
Q6: How can this compound be converted to 4,6-dichloropyrimidine?
A7: The conversion of DHPM to 4,6-dichloropyrimidine is typically achieved through reactions with phosphorus oxychloride (POCl3). [, , , , ] Various methods have been developed to optimize this reaction, focusing on improving yield, reducing waste, and enabling the recycling of reagents like POCl3.
Q7: Are there any known catalytic applications of this compound or its derivatives?
A8: Yes, derivatives of this compound have been explored in the context of catalysis. For instance, a palladium complex containing 2-amino-4,6-dihydroxypyrimidine as a ligand has shown promising activity in Suzuki-Miyaura coupling reactions in aqueous media. [] This highlights the potential of these compounds to facilitate important carbon-carbon bond-forming reactions under environmentally benign conditions.
Q8: How do the hydroxyl groups in this compound influence its catalytic properties?
A9: The hydroxyl groups can significantly influence catalytic properties. For example, in iridium complexes designed for CO2 hydrogenation, the presence of hydroxyl groups as proton-responsive substituents enhances catalytic performance. [] This enhancement is attributed to the electronic effects of oxyanions formed upon deprotonation and their ability to engage in secondary coordination sphere interactions, facilitating proton transfer processes during the catalytic cycle.
Q9: How has computational chemistry been utilized to study this compound?
A10: Computational techniques, particularly density functional theory (DFT), have been employed to explore the molecular structure and properties of DHPM. [, ] These studies help predict vibrational frequencies, thermodynamic properties, and electronic structure, offering valuable insights into its behavior and reactivity.
Q10: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A11: Yes, SAR studies have been conducted on DHPM derivatives, particularly those exhibiting antiviral activity. [] These investigations focus on understanding the relationship between the structure of the compound and its biological activity, aiming to identify modifications that lead to improved potency, selectivity, and pharmacokinetic properties.
Q11: Are there any reported antiviral activities associated with this compound derivatives?
A12: Yes, certain 6-alkoxy derivatives of DHPM, particularly those with phosphonomethoxy groups at the alkoxy chain, have demonstrated inhibitory activity against herpesviruses and retroviruses. [] This finding highlights the potential of this class of compounds for antiviral drug development.
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